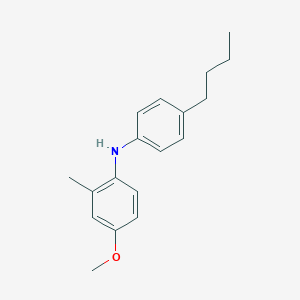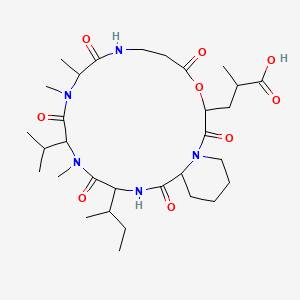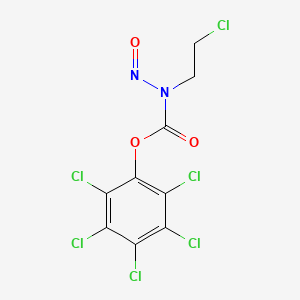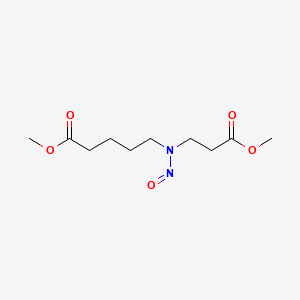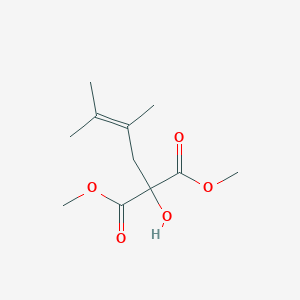
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is part of the acridinium family, which is known for its chemiluminescent properties. The presence of the dimethylamino and phenyl groups in its structure contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate typically involves the reaction of acridinium salts with thiocyanate ions. One common method involves the use of acridinium chloride and potassium thiocyanate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced acridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the acridinium nitrogen or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while substitution reactions can produce various substituted acridinium compounds.
科学的研究の応用
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in bioassays and imaging techniques due to its luminescent properties.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of luminescent materials and sensors.
作用機序
The mechanism of action of Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate involves its ability to undergo chemiluminescent reactions. Upon oxidation, the compound forms an excited state intermediate that emits light as it returns to the ground state. This property is exploited in various analytical and imaging applications. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Acridinium esters: Known for their chemiluminescent properties and used in similar applications.
Phenylacridinium compounds: Share structural similarities and exhibit comparable reactivity.
Dimethylaminophenyl derivatives: Possess similar electronic properties due to the presence of the dimethylamino group.
Uniqueness
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate is unique due to the combination of its structural features, which confer distinct chemical and physical properties
特性
CAS番号 |
82679-88-7 |
|---|---|
分子式 |
C28H23N3S |
分子量 |
433.6 g/mol |
IUPAC名 |
N,N-dimethyl-4-(10-phenylacridin-10-ium-9-yl)aniline;thiocyanate |
InChI |
InChI=1S/C27H23N2.CHNS/c1-28(2)21-18-16-20(17-19-21)27-23-12-6-8-14-25(23)29(22-10-4-3-5-11-22)26-15-9-7-13-24(26)27;2-1-3/h3-19H,1-2H3;3H/q+1;/p-1 |
InChIキー |
BUSOEUDSPWVYII-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5.C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



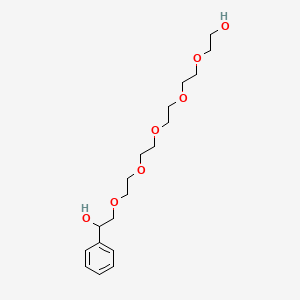

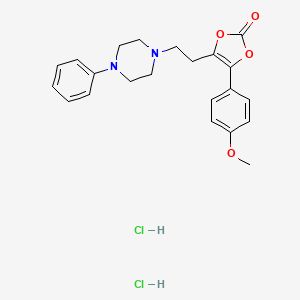
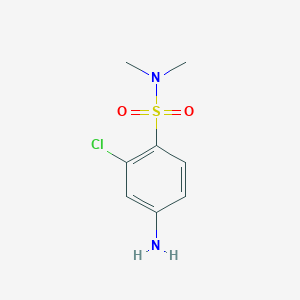
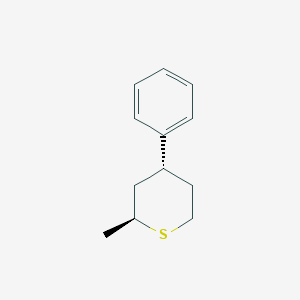
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
